molecular formula C3H7NNaS2+ B093518 Dibam CAS No. 128-04-1

Dibam

Cat. No. B093518
CAS RN: 128-04-1
M. Wt: 144.22 g/mol
InChI Key: VMSRVIHUFHQIAL-UHFFFAOYSA-M
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Patent
US04356274

Procedure details

Sodium dimethyl dithiocarbamate (75.2 g, 0.66 mole) is dissolved in 100 ml H2O. A ZnCl2 solution (45.4 g, 0.33 mole dissolved in 300 ml H2O) is added to the sodium dimethyl dithiocarbamate solution. Immediately, a white precipitate forms which is filtered and dried to give a quantitative yield of zinc dimethyl dithiocarbamate.
Quantity
75.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:4]([S-:6])=[S:5])[CH3:3].[Na+].[Cl-].[Cl-].[Zn+2:10]>O>[CH3:1][N:2]([C:4]([S-:6])=[S:5])[CH3:3].[CH3:1][N:2]([C:4]([S-:6])=[S:5])[CH3:3].[Zn+2:10] |f:0.1,2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
75.2 g
Type
reactant
Smiles
CN(C)C(=S)[S-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
[Cl-].[Cl-].[Zn+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C(=S)[S-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Immediately, a white precipitate forms which is filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Zn+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.